molecular formula C14H19ClN2O4S B3018294 2-chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]propanamide CAS No. 743444-43-1

2-chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]propanamide

Numéro de catalogue: B3018294
Numéro CAS: 743444-43-1
Poids moléculaire: 346.83
Clé InChI: ZEGMZAATHVAXFR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]propanamide is a useful research compound. Its molecular formula is C14H19ClN2O4S and its molecular weight is 346.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Modulation of Antibiotic Activity Against Multidrug-Resistant Strains

The study by Oliveira et al. (2015) investigated the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against standard and multi-resistant strains of various microorganisms. This research suggests potential applications of the compound in enhancing the efficacy of existing antibiotics against resistant bacterial strains, highlighting its significance in addressing antibiotic resistance issues (Oliveira et al., 2015).

Anticonvulsant Activity of Hybrid Compounds

Kamiński et al. (2015) synthesized a library of new hybrid anticonvulsant agents, including morpholine derivatives. These compounds demonstrated broad spectra of activity across preclinical seizure models, indicating potential applications in the development of new treatments for epilepsy (Kamiński et al., 2015).

Novel Leads for Malaria Treatment

Research by Norcross et al. (2019) on the optimization of a phenotypic hit against Plasmodium falciparum led to the development of compounds with low-nanomolar activity against the malaria parasite. This includes derivatives of 2-chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]propanamide, emphasizing its potential role in the creation of new antimalarial drugs (Norcross et al., 2019).

Synthesis and Anticancer Evaluation

Gaur et al. (2022) focused on the synthesis of novel indole-based sulfonohydrazide derivatives containing the morpholine heterocyclic ring. These compounds were screened for their anticancer activity, with some showing promising inhibition against breast cancer cells. This research underscores the potential application of morpholine derivatives in the development of new anticancer therapies (Gaur et al., 2022).

Phosphodiesterase 4 Inhibitor Development

Villetti et al. (2015) described the preclinical pharmacology profile of CHF6001, a novel phosphodiesterase 4 (PDE4) inhibitor with potential applications in the treatment of pulmonary diseases. This study provides insights into the design and therapeutic potential of PDE4 inhibitors for asthma and chronic obstructive respiratory disease treatment (Villetti et al., 2015).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H318, H332, and H335 . The precautionary statements associated with this compound include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name

2-chloro-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O4S/c1-10-3-4-12(16-14(18)11(2)15)9-13(10)22(19,20)17-5-7-21-8-6-17/h3-4,9,11H,5-8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGMZAATHVAXFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(C)Cl)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.